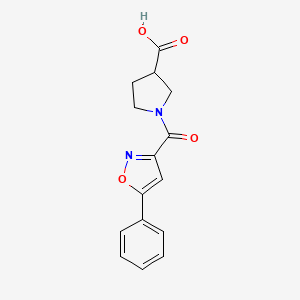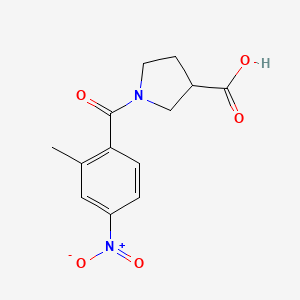![molecular formula C11H8F3N3O2S B7569105 N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide, also known as GSK-3 inhibitor, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. It works by inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme involved in many cellular processes, including cell proliferation, apoptosis, and metabolism.
作用機序
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide works by inhibiting this compound, an enzyme that plays a crucial role in many cellular processes. This compound is involved in the regulation of glycogen synthesis, protein synthesis, cell proliferation, and apoptosis. It is also involved in the regulation of insulin signaling and glucose metabolism. Inhibition of this compound by this compound leads to the activation of downstream signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit this compound activity, resulting in the activation of downstream signaling pathways. It has been shown to improve insulin sensitivity and glucose metabolism in diabetes. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease. It has been shown to stabilize mood and prevent the onset of manic episodes in bipolar disorder.
実験室実験の利点と制限
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for this compound, which allows for the selective inhibition of this enzyme. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. One limitation is its solubility, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which can limit its use in vivo.
将来の方向性
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several potential future directions. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the effects of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is the study of the effects of this compound in combination with other therapeutic agents. Overall, this compound has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to fully understand its mechanisms and potential applications.
合成法
The synthesis of N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-6-(2,2,2-trifluoroethoxy)pyridine with thioamide in the presence of a suitable coupling agent. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The product is then purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. It has been shown to inhibit this compound, a key enzyme involved in the pathogenesis of these diseases. In cancer, this compound inhibitors have been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes, this compound inhibitors have been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, this compound inhibitors have been shown to reduce beta-amyloid accumulation and improve cognitive function. In bipolar disorder, this compound inhibitors have been shown to stabilize mood and prevent the onset of manic episodes.
特性
IUPAC Name |
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)5-19-9-2-1-7(3-15-9)17-10(18)8-4-20-6-16-8/h1-4,6H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMKFMHLLEBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C2=CSC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569023.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B7569030.png)

![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)

![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)


![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
